![molecular formula C66H110O8 B15168426 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone CAS No. 905842-47-9](/img/structure/B15168426.png)
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexane backbone with two phenyl rings substituted with dodecyloxy groups, making it an interesting subject for research in materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives with dodecyl bromide to introduce the dodecyloxy groups. This is followed by a series of condensation reactions to form the hexane-1,3,4,6-tetrone core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Bis[4-(dodecyloxy)phenyl]-1,3,4,6-hexanetetrone
- 1,6-bis(3,5-didodecoxyphenyl)hexane-1,3,4,6-tetrone
Uniqueness
1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is unique due to its specific substitution pattern and the presence of dodecyloxy groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
905842-47-9 |
|---|---|
Molekularformel |
C66H110O8 |
Molekulargewicht |
1031.6 g/mol |
IUPAC-Name |
1,6-bis(3,5-didodecoxyphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C66H110O8/c1-5-9-13-17-21-25-29-33-37-41-45-71-59-49-57(50-60(53-59)72-46-42-38-34-30-26-22-18-14-10-6-2)63(67)55-65(69)66(70)56-64(68)58-51-61(73-47-43-39-35-31-27-23-19-15-11-7-3)54-62(52-58)74-48-44-40-36-32-28-24-20-16-12-8-4/h49-54H,5-48,55-56H2,1-4H3 |
InChI-Schlüssel |
VQCNMLVTWMBREF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC(=CC(=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


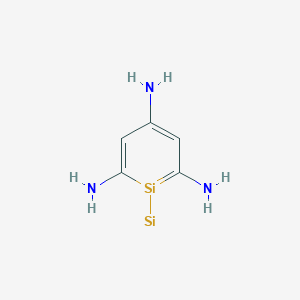
![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
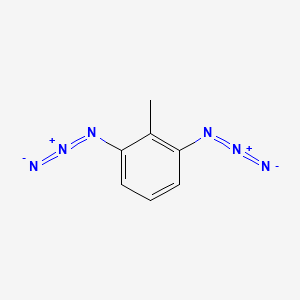
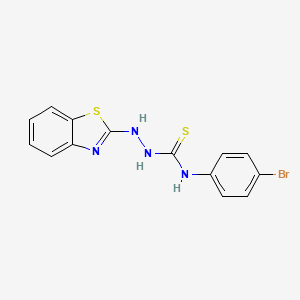
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
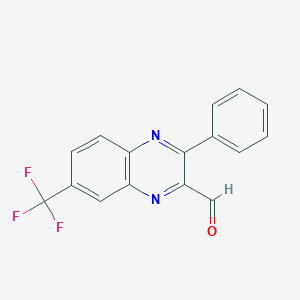
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
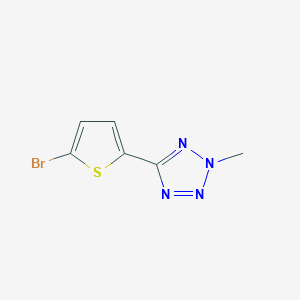
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)

